molecular formula C42H59N5O7 B12784980 Noa-Val-CVA-Thr-Amp CAS No. 146363-74-8

Noa-Val-CVA-Thr-Amp

Cat. No.: B12784980
CAS No.: 146363-74-8
M. Wt: 745.9 g/mol
InChI Key: BLVQJUBWGQNMPI-AQGHBBIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-Val-CVA-Thr-Amp involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of individual amino acid derivatives, which are then coupled using peptide bond formation techniques. Common reagents used in these reactions include coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC), along with protecting groups to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) . The use of advanced technologies ensures the consistent production of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Noa-Val-CVA-Thr-Amp undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Noa-Val-CVA-Thr-Amp include other peptide-based molecules such as:

Uniqueness

This compound is unique due to its specific combination of amino acid residues and its ability to undergo a wide range of chemical reactions. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

146363-74-8

Molecular Formula

C42H59N5O7

Molecular Weight

745.9 g/mol

IUPAC Name

(2S,4S)-6-cyclohexyl-4-hydroxy-N-[(2S)-3-hydroxy-1-oxo-1-(pyridin-2-ylmethylamino)butan-2-yl]-5-[[(2S)-3-methyl-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-2-propan-2-ylhexanamide

InChI

InChI=1S/C42H59N5O7/c1-26(2)33(40(51)47-39(28(5)48)41(52)44-24-31-18-11-12-21-43-31)23-35(49)34(22-29-14-7-6-8-15-29)45-42(53)38(27(3)4)46-37(50)25-54-36-20-13-17-30-16-9-10-19-32(30)36/h9-13,16-21,26-29,33-35,38-39,48-49H,6-8,14-15,22-25H2,1-5H3,(H,44,52)(H,45,53)(H,46,50)(H,47,51)/t28?,33-,34?,35-,38-,39-/m0/s1

InChI Key

BLVQJUBWGQNMPI-AQGHBBIASA-N

Isomeric SMILES

CC(C)[C@H](C[C@@H](C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)N[C@@H](C(C)O)C(=O)NCC4=CC=CC=N4

Canonical SMILES

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)COC2=CC=CC3=CC=CC=C32)O)C(=O)NC(C(C)O)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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